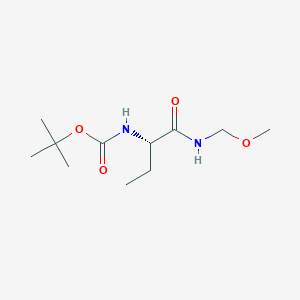

(S)-2-(Boc-amino)-N-methoxy-N-methylbutyramide

説明

(S)-2-(Boc-amino)-N-methoxy-N-methylbutyramide (CAS: 160801-72-9) is a chiral amide derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and an N-methoxy-N-methylamide (Weinreb amide) moiety. Its molecular formula is C₁₁H₂₂N₂O₄, with a molecular weight of 246.3 g/mol . The compound is primarily used in organic synthesis, particularly in peptide coupling and ketone synthesis, owing to the Weinreb amide’s ability to stabilize enolates and facilitate nucleophilic acyl substitutions .

Key structural attributes include:

特性

IUPAC Name |

tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O4/c1-7-8(9(14)13(5)16-6)12-10(15)17-11(2,3)4/h8H,7H2,1-6H3,(H,12,15)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UETSWVCUPQBUGT-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N(C)OC)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)N(C)OC)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Boc-amino)-N-methoxy-N-methylbutyramide typically involves the protection of an amino acid derivative. One common method is the reaction of the amino acid with di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting Boc-protected amino acid is then coupled with N-methoxy-N-methylamine under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of Boc-protected compounds often involves large-scale reactions using similar methods as described above. The process is optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the final product .

化学反応の分析

Types of Reactions

(S)-2-(Boc-amino)-N-methoxy-N-methylbutyramide undergoes several types of chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid.

Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine can be replaced by other nucleophiles.

Coupling Reactions: It can be used in peptide coupling reactions, where the Boc-protected amine reacts with carboxylic acids or their derivatives to form amide bonds.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid, hydrochloric acid, or oxalyl chloride in methanol.

Substitution: Various nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

Deprotection: The major product is the free amine after removal of the Boc group.

Substitution: The major products are the substituted amine derivatives.

Coupling Reactions: The major products are peptides or amides formed from the coupling of the Boc-protected amine with carboxylic acids.

科学的研究の応用

Pharmaceutical Applications

-

Drug Development :

- (S)-2-(Boc-amino)-N-methoxy-N-methylbutyramide has been explored for its potential as a building block in the synthesis of peptide mimetics. These mimetics can target specific receptors such as the cholecystokinin-2 receptor (CCK2R), which is implicated in various diseases including cancer and gastrointestinal disorders .

-

Targeted Therapy :

- Research indicates that compounds derived from this compound can enhance drug delivery systems by improving pharmacokinetics and bioavailability. This is particularly important in developing therapies for conditions like prostate cancer where targeted delivery can minimize side effects and improve efficacy .

Biochemical Applications

-

Enzyme Inhibition Studies :

- The compound has been utilized in studies focusing on enzyme inhibition, particularly regarding dihydrofolate reductase (DHFR). This enzyme is crucial in the synthesis of nucleotides, making it a significant target for antimetabolite drugs used in cancer therapy. Derivatives of this compound have shown promise in inhibiting DHFR activity, thus potentially leading to new anticancer agents .

- Peptide Synthesis :

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of various derivatives synthesized from this compound against human colorectal carcinoma cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity, outperforming standard chemotherapeutic agents like 5-fluorouracil (IC50 values were lower than 10 µM) .

Case Study 2: Antimicrobial Efficacy

Another research project focused on the antimicrobial activity of synthesized derivatives against Gram-positive and Gram-negative bacteria. Compounds derived from this compound demonstrated notable inhibitory concentrations, suggesting their potential use as novel antimicrobial agents .

Data Tables

| Application Area | Specific Use | Observed Effects |

|---|---|---|

| Pharmaceutical Development | Peptide mimetics targeting CCK2R | Improved drug delivery |

| Biochemical Research | DHFR inhibition studies | Significant anticancer activity |

| Antimicrobial Research | Testing against bacterial strains | Notable antimicrobial efficacy |

作用機序

The mechanism of action of (S)-2-(Boc-amino)-N-methoxy-N-methylbutyramide primarily involves its role as a protected intermediate in organic synthesis. The Boc group protects the amino functionality from unwanted reactions, allowing for selective transformations at other sites in the molecule. Upon deprotection, the free amine can participate in various reactions, such as coupling with carboxylic acids to form amides or peptides .

類似化合物との比較

Comparison with Structurally Similar Compounds

Functional Group Variations

Boc-Protected Amino Acid Derivatives

Key Differences :

- HD-4937 and SS-2324 replace the Weinreb amide with carboxylic acids, increasing polarity and limiting utility in ketone synthesis.

N-Methoxy-N-methylamide (Weinreb Amide) Analogs

Key Differences :

- The cyano-benzyl group in Parchem’s compound increases lipophilicity, altering pharmacokinetics compared to the aliphatic N-methoxy-N-methyl group .

- Nitro groups in the benzamide analog () introduce redox activity, making it unsuitable for Boc-protected intermediates but relevant in prodrug design .

Physicochemical and Reactivity Comparison

Table 1: Stability and Reactivity

Insights :

- The Weinreb amide in the target compound offers superior control in acylations compared to carboxylic acids or alcohols.

- Boc-D-Ala-ol ’s alcohol group necessitates stricter storage but provides a handle for further functionalization .

生物活性

(S)-2-(Boc-amino)-N-methoxy-N-methylbutyramide, with CAS number 160801-72-9, is a compound that has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms, effects on various biological systems, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 246.30 g/mol

- Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has been shown to interact with protein kinases, which play critical roles in cell signaling and metabolism.

- Modulation of Cellular Pathways : The compound may influence various cellular pathways, including those related to apoptosis and cell proliferation. Research indicates that compounds with similar structures can activate or inhibit pathways such as the PI3K/Akt pathway, which is crucial for cell survival and growth.

- Effect on Neurotransmitter Systems : There is evidence suggesting that derivatives of butyramides can affect neurotransmitter release and uptake, potentially impacting neurological functions.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity:

- Cell Viability Assays : The compound was tested on various cancer cell lines, showing a dose-dependent reduction in cell viability, indicating potential anti-cancer properties.

- Apoptosis Induction : Flow cytometry analyses revealed that treatment with this compound led to increased rates of apoptosis in certain cell lines, suggesting it may activate apoptotic pathways.

Case Studies

- Cancer Treatment : A study published in a peer-reviewed journal highlighted the efficacy of this compound in inhibiting tumor growth in mice with implanted human cancer cells. The study reported a significant reduction in tumor size compared to control groups.

- Neuroprotective Effects : Another case study investigated the neuroprotective effects of the compound in models of neurodegeneration. Results indicated that it could reduce oxidative stress markers and improve cognitive function in treated animals.

Comparative Analysis

| Property/Activity | This compound | Similar Compounds |

|---|---|---|

| Molecular Weight | 246.30 g/mol | Varies |

| Cell Viability Reduction | Significant at high concentrations | Varies |

| Apoptosis Induction | Yes | Yes |

| Anti-cancer Activity | Yes | Yes |

| Neuroprotective Effects | Potentially beneficial | Limited evidence |

Q & A

Basic: What synthetic strategies are recommended for preparing (S)-2-(Boc-amino)-N-methoxy-N-methylbutyramide while preserving stereochemical integrity?

Methodological Answer:

The synthesis should prioritize protecting the Boc group and maintaining the chiral center. A multi-step approach is typical:

Boc Protection : Introduce the Boc group to the amine under anhydrous conditions using Boc anhydride and a base (e.g., DMAP) to prevent racemization .

Coupling Reaction : Use a carbodiimide-based coupling agent (e.g., EDC or DCC) with N,O-dimethylhydroxylamine to form the methoxy-methylamide moiety. Monitor reaction progress via TLC or LC-MS to avoid over-activation of intermediates .

Purification : Employ column chromatography with a polar stationary phase (e.g., silica gel) and a gradient eluent (ethyl acetate/hexane) to isolate the product. Confirm enantiomeric purity via chiral HPLC or polarimetry .

Key Considerations : Avoid prolonged exposure to acidic/basic conditions that may cleave the Boc group or degrade the amide bond .

Advanced: How can researchers resolve contradictions in reported physical properties (e.g., melting point, solubility) for this compound?

Methodological Answer:

Discrepancies often arise from impurities or polymorphic forms. To address this:

Standardized Characterization : Use DSC (Differential Scanning Calorimetry) to determine melting point ranges and identify polymorphs. Compare results with literature under identical conditions (heating rate, sample prep) .

Solubility Profiling : Perform equilibrium solubility studies in solvents (e.g., DMSO, water, ethanol) at controlled temperatures (25°C, 37°C). Use UV-Vis spectroscopy or gravimetric analysis for quantification .

Purity Assessment : Validate purity via orthogonal methods:

- HPLC-MS for organic impurities.

- Karl Fischer titration for water content.

- Elemental analysis to confirm stoichiometry .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

A combination of spectroscopic and chromatographic methods is essential:

NMR Spectroscopy :

- ¹H/¹³C NMR to verify backbone structure (e.g., Boc methyl groups at ~1.4 ppm, amide carbonyls at ~165-175 ppm) .

- 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm stereochemistry .

Mass Spectrometry :

Chromatography :

- HPLC with UV detection (220–254 nm) to assess purity (>95% area).

- Chiral HPLC to validate enantiomeric excess (>98% ee) .

Advanced: How can researchers optimize Boc deprotection in downstream applications without degrading the amide bond?

Methodological Answer:

The Boc group is acid-labile; however, harsh conditions (e.g., TFA) may hydrolyze the amide. Mitigate this by:

Controlled Deprotection : Use milder acids (e.g., HCl in dioxane) at 0–4°C for short durations (30–60 min). Monitor via TLC .

Protecting Group Alternatives : For acid-sensitive applications, consider enzymatically cleavable groups (e.g., Fmoc) or photolabile protections .

Post-Deprotection Stabilization : Neutralize the reaction with a weak base (e.g., NaHCO₃) immediately after deprotection to prevent amide hydrolysis .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

Refer to SDS guidelines (Section 8, ):

Ventilation : Use fume hoods to minimize inhalation of vapors/mists.

PPE : Wear nitrile gloves, chemical safety goggles, and flame-retardant lab coats.

Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Storage : Keep in sealed containers under argon at 2–8°C to prevent moisture absorption .

Advanced: How can computational modeling predict the compound’s reactivity or stability under varying experimental conditions?

Methodological Answer:

DFT Calculations : Use Gaussian or ORCA software to model hydrolysis pathways of the Boc group or amide bond. Optimize geometries at the B3LYP/6-31G(d) level .

Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water, DMSO) to predict solubility and aggregation tendencies .

pKa Prediction : Tools like MarvinSketch estimate protonation states to guide pH-sensitive reactions (e.g., Boc deprotection) .

Basic: How should researchers design bioactivity assays for derivatives of this compound?

Methodological Answer:

Leverage structural analogs ( ):

Target Selection : Prioritize enzymes/receptors with known affinity for methoxy-methylamide motifs (e.g., proteases, kinases).

In Vitro Assays :

- Enzyme Inhibition : Use fluorogenic substrates to measure IC₅₀ values.

- Cell Viability : Test cytotoxicity in cancer cell lines (e.g., MTT assay).

Structure-Activity Relationship (SAR) : Synthesize analogs with modified Boc groups or amide substituents to identify critical pharmacophores .

Advanced: What strategies mitigate electrostatic charge buildup during solid-phase synthesis or handling?

Methodological Answer:

Electrostatic charges can complicate weighing and transfer. Solutions include:

Antistatic Additives : Blend the compound with 1–5% w/w silica gel or talc.

Humidity Control : Maintain relative humidity at 40–60% in the lab.

Grounding Tools : Use conductive spatulas and containers to dissipate charges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。